molecular formula C21H24N2O2 B6475191 6-phenyl-2-[6-(propan-2-yloxy)pyridine-3-carbonyl]-2-azaspiro[3.3]heptane CAS No. 2640814-96-4

6-phenyl-2-[6-(propan-2-yloxy)pyridine-3-carbonyl]-2-azaspiro[3.3]heptane

Cat. No.: B6475191
CAS No.: 2640814-96-4
M. Wt: 336.4 g/mol
InChI Key: FMTFDOUENCBLAS-UHFFFAOYSA-N
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Description

6-phenyl-2-[6-(propan-2-yloxy)pyridine-3-carbonyl]-2-azaspiro[33]heptane is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-phenyl-2-[6-(propan-2-yloxy)pyridine-3-carbonyl]-2-azaspiro[3.3]heptane typically involves multiple steps, starting from readily available starting materials. One common approach is to use a Suzuki-Miyaura coupling reaction to form the pyridine ring, followed by a series of functional group transformations to introduce the spirocyclic structure and the phenyl group. The reaction conditions often involve the use of palladium catalysts, base, and appropriate solvents under controlled temperatures .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and scalability. Additionally, the use of green chemistry principles to reduce waste and improve the overall sustainability of the process would be considered.

Chemical Reactions Analysis

Types of Reactions

6-phenyl-2-[6-(propan-2-yloxy)pyridine-3-carbonyl]-2-azaspiro[3.3]heptane can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or alkanes.

Scientific Research Applications

6-phenyl-2-[6-(propan-2-yloxy)pyridine-3-carbonyl]-2-azaspiro[3.3]heptane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-phenyl-2-[6-(propan-2-yloxy)pyridine-3-carbonyl]-2-azaspiro[3.3]heptane involves its interaction with specific molecular targets. These targets could include enzymes or receptors, where the compound binds and modulates their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 6-phenyl-2-[6-(methoxy)pyridine-3-carbonyl]-2-azaspiro[3.3]heptane
  • 6-phenyl-2-[6-(ethoxy)pyridine-3-carbonyl]-2-azaspiro[3.3]heptane

Uniqueness

The uniqueness of 6-phenyl-2-[6-(propan-2-yloxy)pyridine-3-carbonyl]-2-azaspiro[3.3]heptane lies in its specific functional groups and spirocyclic structure, which confer distinct chemical and biological properties. These features make it a valuable compound for various applications, particularly in the development of new pharmaceuticals and materials .

Properties

IUPAC Name

(6-phenyl-2-azaspiro[3.3]heptan-2-yl)-(6-propan-2-yloxypyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2/c1-15(2)25-19-9-8-17(12-22-19)20(24)23-13-21(14-23)10-18(11-21)16-6-4-3-5-7-16/h3-9,12,15,18H,10-11,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMTFDOUENCBLAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=NC=C(C=C1)C(=O)N2CC3(C2)CC(C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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